Ethyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate

Description

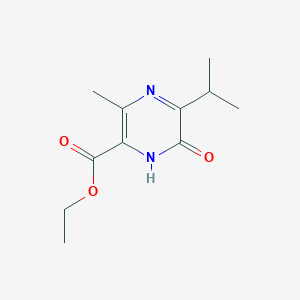

Ethyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate is a pyrazine-derived compound featuring a hydroxyl group at position 6, an isopropyl substituent at position 5, a methyl group at position 3, and an ethyl ester at position 2.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

ethyl 3-methyl-6-oxo-5-propan-2-yl-1H-pyrazine-2-carboxylate |

InChI |

InChI=1S/C11H16N2O3/c1-5-16-11(15)9-7(4)12-8(6(2)3)10(14)13-9/h6H,5H2,1-4H3,(H,13,14) |

InChI Key |

ARVJNSXERFBHHI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=O)N1)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinecarboxylicacid,1,6-dihydro-3-methyl-5-(1-methylethyl)-6-oxo-,ethylester(9CI) typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazine derivatives with ethyl esters under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles; conditions vary depending on the specific substitution reaction.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted pyrazines.

Scientific Research Applications

2-Pyrazinecarboxylicacid,1,6-dihydro-3-methyl-5-(1-methylethyl)-6-oxo-,ethylester(9CI) has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis

Key structural differences among pyrazine-2-carboxylate derivatives arise from substituents at positions 3, 5, and 6, which influence reactivity, solubility, and bioactivity.

Key Observations :

- Hydroxyl vs. Chloro Substituents: Hydroxyl groups (e.g., at position 6) enhance hydrogen-bonding capacity, improving solubility in polar solvents .

- Amino and Isopropyl Groups: Amino groups (e.g., position 3 in ) enable nucleophilic reactions, while bulky isopropyl groups (position 5 in the target compound) may sterically hinder interactions with enzyme active sites.

Physicochemical Properties

Substituents significantly impact melting points, solubility, and stability:

Insights :

- Hydroxyl-containing derivatives (e.g., Ethyl 5-hydroxypyrazine-2-carboxylate) exhibit higher aqueous solubility but may require stabilization against hydrolysis .

- Chloro-substituted analogs are more lipophilic, favoring applications in lipid-rich environments .

Pharmacological Potential

Pyrazine carboxylates are explored as enzyme inhibitors and antimicrobial agents:

- Dual Inhibitors : Derivatives like 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one show dual inhibitory activity, suggesting that the target compound’s hydroxyl and isopropyl groups could modulate similar pathways .

- Antimicrobial Activity : Chloro-substituted analogs (e.g., Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate) exhibit enhanced bioactivity against Gram-negative bacteria due to increased lipophilicity .

Crystallographic and Computational Analysis

Crystallographic tools (e.g., SHELX , ORTEP-3 ) are critical for resolving substituent effects on molecular conformation. For example:

Biological Activity

Ethyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the compound's biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features a pyrazine ring, which is known for its diverse biological properties. The presence of hydroxyl and carboxyl functional groups enhances its solubility and potential reactivity with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

In Vitro Studies

A comprehensive study evaluated the antimicrobial activity of this compound against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, following Clinical Laboratory Standards Institute (CLSI) guidelines.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Low |

| Streptococcus pneumoniae | 16 | High |

The compound showed promising activity particularly against Staphylococcus aureus and Streptococcus pneumoniae , indicating its potential as a therapeutic agent against infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects.

Case Study: A549 Lung Cancer Cells

A study assessed the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 25 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These findings suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve the following pathways:

- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, resulting in programmed cell death.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.